N-(3,5-diaminophenyl)acetamide

Description

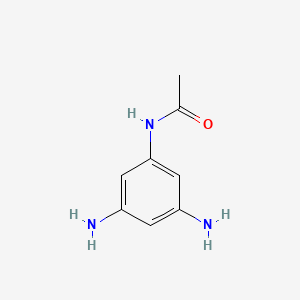

N-(3,5-Diaminophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with two amine groups at the 3- and 5-positions and an acetamide moiety at the para position. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The presence of dual amine groups enhances hydrogen-bonding capabilities and solubility in polar solvents, while the acetamide group contributes to metabolic stability and bioactivity.

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-(3,5-diaminophenyl)acetamide |

InChI |

InChI=1S/C8H11N3O/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,9-10H2,1H3,(H,11,12) |

InChI Key |

RRGZEHUZPQPARM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-diaminophenyl)acetamide typically involves the reaction of 3,5-diaminophenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-diaminophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(3,5-diaminophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-diaminophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Antimicrobial and Antifungal Acetamides

- N-(3,5-Difluorophenyl)acetamide derivatives (e.g., compounds 47 and 48 in ) demonstrated potent activity against gram-positive bacteria (MIC values < 1 µg/mL) due to the electron-withdrawing fluorine substituents, which enhance membrane permeability .

- N-(Thiazol-2-yl)acetamide (compound 49) and N-(6-Chloropyridin-2-yl)acetamide (compound 50) showed antifungal activity (IC₅₀: 2–5 µM), attributed to heterocyclic substituents that disrupt fungal ergosterol biosynthesis .

Radiotherapy Sensitizers

- N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide (19h) and N-(4-Iodophenyl)-2-(4-hydroxyphenyl)acetamide (19i) exhibited radiosensitizing effects (dose enhancement ratios: 1.8–2.2) due to halogen-mediated DNA damage amplification .

- N-(4-Cyanophenyl)acetamide (19q) showed moderate activity (DER: 1.5), linked to the electron-deficient cyan group stabilizing radical intermediates .

Structural and Electronic Properties

Solid-State Geometry

- N-(3-Chlorophenyl)-2,2,2-trichloroacetamide (3CPTCA) and N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide (35DMPTCA) exhibited distinct crystal packing due to chloro (electron-withdrawing) vs. methyl (electron-donating) substituents. Methyl groups increased torsion angles (15° vs. 8°), reducing planarity .

- Comparison: The diamine substituents in N-(3,5-diaminophenyl)acetamide likely enhance planarity and intermolecular hydrogen bonding (N–H⋯O), improving crystallinity and thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.